Pyridine, 2-(ethylthio)-

Vue d'ensemble

Description

KCA 098, également connu sous le nom de 3,9-bis(N,N-diméthylcarbamoyloxy)-5H-benzofuro[3,2-c]quinoline-6-one, est un dérivé de la benzofuroquinoline. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement de l'ostéoporose. KCA 098 présente des propriétés uniques qui en font un candidat prometteur pour des recherches et un développement plus poussés dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de KCA 098 implique plusieurs étapes clés. La cyclisation initiale de la m-anisidine avec le diéthylmalonate de 2,4-diméthoxyphényle dans l'éther diphénylique en reflux produit la 3-(2,4-diméthoxyphényl)-4-hydroxy-7-méthoxyquinolin-2-(1H)-one. Cet intermédiaire subit un second processus de cyclisation dans l'acide bromhydrique aqueux à 47% en reflux, produisant la 3,9-dihydroxybenzofuro[3,2-c]quinolin-6-(5H)-one. Enfin, l'estérification avec le chlorure de N,N-diméthylcarbamoyle en présence de triéthylamine et de diméthylaminopyridine dans le diméthylformamide conduit à la formation de KCA 098 .

Méthodes de production industrielle

La production industrielle de KCA 098 peut impliquer l'optimisation de la voie de synthèse afin d'assurer un rendement et une pureté élevés. Des techniques telles que la co-broyage avec des polymères hydrosolubles comme l'hydroxypropylcellulose ou la polyvinylpyrrolidone peuvent améliorer la vitesse de dissolution et la biodisponibilité du composé .

Analyse Des Réactions Chimiques

Types de réactions

KCA 098 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans KCA 098.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le composé, modifiant ainsi ses propriétés.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant KCA 098 comprennent l'acide bromhydrique, le chlorure de N,N-diméthylcarbamoyle, la triéthylamine et la diméthylaminopyridine. Les conditions réactionnelles telles que le reflux et l'utilisation de solvants spécifiques comme le diméthylformamide sont cruciales pour la synthèse et la modification réussies du composé .

Principaux produits formés

Les principaux produits formés à partir des réactions de KCA 098 dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'estérification avec le chlorure de N,N-diméthylcarbamoyle conduit à la formation du composé KCA 098 final .

Applications de la recherche scientifique

Chimie : La structure et la réactivité uniques du composé en font un sujet précieux pour la recherche chimique et les études de synthèse.

Mécanisme d'action

KCA 098 exerce ses effets en inhibant la résorption osseuse et en stimulant la formation osseuse. Le composé interagit avec les facteurs de résorption osseuse, entraînant une diminution de la dégradation osseuse. De plus, KCA 098 favorise l'activité des ostéoblastes, qui sont responsables de la formation osseuse. Cette double action en fait un candidat prometteur pour le traitement de l'ostéoporose et d'autres affections osseuses .

Applications De Recherche Scientifique

Chemistry: The compound’s unique structure and reactivity make it a valuable subject for chemical research and synthesis studies.

Mécanisme D'action

KCA 098 exerts its effects by inhibiting bone resorption and stimulating bone formation. The compound interacts with bone resorption factors, leading to a decrease in bone degradation. Additionally, KCA 098 promotes the activity of osteoblasts, which are responsible for bone formation. This dual action makes it a promising candidate for the treatment of osteoporosis and other bone-related conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

Ipriflavone : Une isoflavone synthétique utilisée cliniquement pour le traitement de l'ostéoporose.

Coumestrol : Un phytoestrogène faible naturel présentant des effets similaires sur le métabolisme osseux.

Unicité de KCA 098

KCA 098 est unique par sa puissante double action d'inhibition de la résorption osseuse et de stimulation de la formation osseuse. Son efficacité à des concentrations plus faibles par rapport à des composés similaires comme l'ipriflavone met en évidence son potentiel en tant qu'agent thérapeutique plus efficace .

Activité Biologique

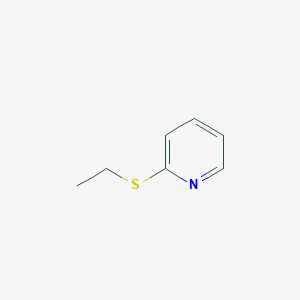

Pyridine, 2-(ethylthio)- is a compound that has garnered attention for its diverse biological activities. As a derivative of pyridine, it shares the pharmacological properties typical of this heterocyclic class, which is known for its role in medicinal chemistry. This article explores the biological activity of Pyridine, 2-(ethylthio)-, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.

Chemical Structure and Properties

Pyridine, 2-(ethylthio)- (C₇H₉NS) features an ethylthio group attached to the second position of the pyridine ring. This structural modification can significantly influence its biological properties. The nitrogen atom in the pyridine ring allows for hydrogen bonding and coordination with metal ions, which is crucial for its interaction with biological targets .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyridine derivatives. For instance:

- Mechanism of Action : Pyridine compounds often exhibit their antimicrobial effects by disrupting bacterial cell walls or interfering with metabolic pathways .

- Research Findings : A study demonstrated that certain pyridine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 55-56 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Pyridine, 2-(ethylthio)- | S. aureus | 56 |

| Pyridine, 2-(ethylthio)- | E. coli | 55 |

Anticancer Properties

Pyridine derivatives have been extensively investigated for their anticancer properties. The following points summarize key findings:

- Cell Lines Tested : Research has shown that compounds derived from pyridine exhibit antiproliferative activity against various cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) .

- Case Study : A recent study synthesized new thienopyridine derivatives and evaluated their anticancer activity using the MTT assay. The results indicated that specific derivatives had strong antiproliferative effects, particularly against HepG-2 and MCF-7 cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Thienopyridine Derivative | HCT-116 | 12 |

| Thienopyridine Derivative | HepG-2 | 9 |

| Thienopyridine Derivative | MCF-7 | 10 |

The biological activity of Pyridine, 2-(ethylthio)- is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Pyridines can act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, they inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis .

- Targeting Kinases : Some pyridine derivatives have been identified as inhibitors of kinases such as EGFR and HER2, which are critical in cancer signaling pathways .

Propriétés

IUPAC Name |

2-ethylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTBXHXRHAFYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328617 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19006-76-9 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can be inferred about the reactivity of the 2-ethylsulfanylpyridine moiety based on the reported transformation?

A1: The research paper [] describes the unexpected formation of 6-methyl-4-(5-methylfuran-2-yl)-2-ethylsulfanylpyridine-3-carbonitrile from a more complex precursor molecule. This transformation suggests that the 2-ethylsulfanylpyridine moiety can undergo unexpected rearrangements and fragmentations under certain reaction conditions. While the exact mechanism isn't detailed in the paper, it highlights the potential reactivity of this moiety, especially when incorporated into complex molecules with various functional groups. This reactivity could be further investigated for potential applications in synthetic chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.